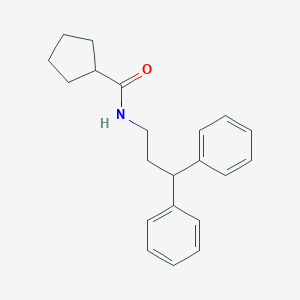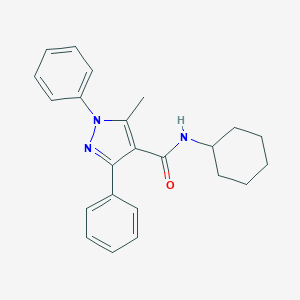
N-(1-benzoyl-1H-indazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzoyl-1H-indazol-3-yl)benzamide, also known as BIBX1382, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key player in the regulation of cell growth, differentiation, and survival.
Mechanism of Action
N-(1-benzoyl-1H-indazol-3-yl)benzamide exerts its inhibitory effect on EGFR by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory effects, N-(1-benzoyl-1H-indazol-3-yl)benzamide has also been shown to have other biochemical and physiological effects. For example, this compound has been reported to inhibit the growth of bacteria and fungi, as well as the replication of human immunodeficiency virus (HIV). Moreover, N-(1-benzoyl-1H-indazol-3-yl)benzamide has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(1-benzoyl-1H-indazol-3-yl)benzamide is its high potency and specificity towards EGFR. This makes it an ideal tool for studying the role of EGFR in various biological processes. However, the use of N-(1-benzoyl-1H-indazol-3-yl)benzamide in lab experiments is limited by its poor solubility and stability, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of N-(1-benzoyl-1H-indazol-3-yl)benzamide. One possible direction is the optimization of its chemical structure to improve its solubility and stability. Another direction is the investigation of its potential use in combination with other anti-cancer agents to enhance its efficacy and reduce the risk of drug resistance. Moreover, the development of novel drug delivery systems, such as nanoparticles and liposomes, may also improve the bioavailability and therapeutic potential of N-(1-benzoyl-1H-indazol-3-yl)benzamide.
Synthesis Methods
The synthesis of N-(1-benzoyl-1H-indazol-3-yl)benzamide involves a multi-step process that starts with the condensation of 2-nitrobenzaldehyde with aniline to form 2-nitro-N-phenylbenzamide. This intermediate is then reduced to 2-amino-N-phenylbenzamide, which is further reacted with 1-benzoyl-1H-indazole-3-carboxylic acid to yield N-(1-benzoyl-1H-indazol-3-yl)benzamide. The final product is purified by column chromatography and characterized by various spectroscopic techniques.
Scientific Research Applications
N-(1-benzoyl-1H-indazol-3-yl)benzamide has been extensively studied for its potential therapeutic applications in various types of cancers, including lung, breast, and head and neck cancers. This compound has been shown to inhibit the proliferation and survival of cancer cells by blocking the EGFR signaling pathway. In addition, N-(1-benzoyl-1H-indazol-3-yl)benzamide has also been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.
properties
IUPAC Name |
N-(1-benzoylindazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-20(15-9-3-1-4-10-15)22-19-17-13-7-8-14-18(17)24(23-19)21(26)16-11-5-2-6-12-16/h1-14H,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDIDTZRRZBTNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN(C3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1H-indazol-3-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(cyclopentylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B258709.png)
![1-{[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]carbonyl}piperidine](/img/structure/B258713.png)
![Methyl 4,5-dimethyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B258714.png)
![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B258715.png)
![Isopropyl 4,5-dimethyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B258716.png)
![Propan-2-yl 4-carbamoyl-5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B258717.png)

![dimethyl 3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B258720.png)

![2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B258724.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B258725.png)
![6,7-dimethoxy-2-(4-methylphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B258726.png)
![5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B258727.png)